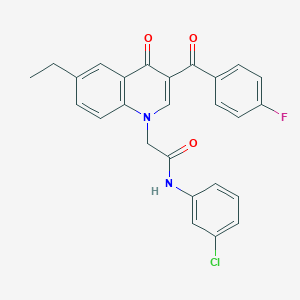
N-(3-chlorophenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3-chlorophenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a novel anilidoquinoline derivative. While the specific compound is not directly mentioned in the provided papers, similar compounds with therapeutic potential have been synthesized and evaluated for various biological activities. For instance, a related compound with antiviral and antiapoptotic effects was studied for its therapeutic efficacy in treating Japanese encephalitis, showing significant decreases in viral load and an increase in survival rates in infected mice .
Synthesis Analysis
The synthesis of anilidoquinoline derivatives typically involves multiple steps, including cyclization and substitution reactions. For example, a synthetic route for a related compound, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, was described on a kilogram scale, involving a key step of basic cyclization to give a 3-cyano-4-hydroxyquinoline intermediate. The final product was obtained with a high yield and purity, indicating a cost-effective and commercially viable process . This suggests that the synthesis of N-(3-chlorophenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide could potentially follow a similar route with modifications to accommodate the specific substituents.
Molecular Structure Analysis
The molecular structure of anilidoquinoline derivatives is typically confirmed using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry. These techniques allow for the determination of the structure and the identification of functional groups present in the compound. For instance, novel unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines were synthesized and their structures confirmed using these methods . The same methods would likely be used to analyze the molecular structure of N-(3-chlorophenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide.
Chemical Reactions Analysis
Anilidoquinoline derivatives can undergo various chemical reactions depending on their functional groups. For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involved converting aromatic acids into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, followed by a reaction with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . This indicates that the compound may also be amenable to similar reactions, which could be used to modify its structure or to synthesize analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives, such as solubility, melting point, and stability, are important for their potential therapeutic applications. These properties are often influenced by the specific substituents on the quinoline ring. Although the papers provided do not directly discuss the physical and chemical properties of N-(3-chlorophenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, similar compounds have been screened for biological activity, which suggests that their properties were suitable for in vitro and in vivo studies . Therefore, it can be inferred that the compound of interest would have properties that facilitate its biological evaluation.
Applications De Recherche Scientifique
Synthesis and Biological Potentials
N-(3-chlorophenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide and its derivatives have been synthesized and evaluated for various biological activities. These compounds have shown significant promise in antimicrobial and anticancer activities. For instance, a study by Mehta et al. (2019) synthesized a series of acetamide derivatives and evaluated them for their in vitro antimicrobial and anticancer activities. The antimicrobial results indicated that some compounds displayed significant activity comparable to standard drugs such as ciprofloxacin and fluconazole. Furthermore, one compound demonstrated good anticancer activity among the synthesized compounds, although it was less active than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies suggested these compounds could be used as leads for rational drug designing for anticancer molecules (Mehta et al., 2019).
Structural Aspects and Properties
The structural aspects and properties of salt and inclusion compounds of related acetamide derivatives have also been explored. Karmakar et al. (2007) studied the structural aspects of two amide-containing isoquinoline derivatives and their reactions with mineral acids. These studies highlighted the formation of gels and crystalline solids under different conditions and revealed insights into the fluorescence properties of these compounds, which could have implications for their use in various scientific applications (Karmakar et al., 2007).
Spectroscopic and Quantum Mechanical Studies
Another line of research has focused on spectroscopic and quantum mechanical studies to understand the properties of benzothiazolinone acetamide analogs. Mary et al. (2020) synthesized molecules and performed vibrational spectra, electronic properties studies, and photochemical and thermochemical modeling. These compounds showed potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and potential for use in photovoltaic cells. Moreover, their non-linear optical (NLO) activity suggested varied applications in the field of materials science (Mary et al., 2020).
Therapeutic Effects and Antiviral Properties
Additionally, the therapeutic effects of novel anilidoquinoline derivatives in treating viral diseases such as Japanese encephalitis have been investigated. Ghosh et al. (2008) synthesized a novel derivative and evaluated its antiviral and antiapoptotic effects, demonstrating significant decreases in viral load and an increase in survival in treated mice. This highlights the potential therapeutic applications of these compounds in antiviral therapy (Ghosh et al., 2008).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O3/c1-2-16-6-11-23-21(12-16)26(33)22(25(32)17-7-9-19(28)10-8-17)14-30(23)15-24(31)29-20-5-3-4-18(27)13-20/h3-14H,2,15H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQOUKLJCLTTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

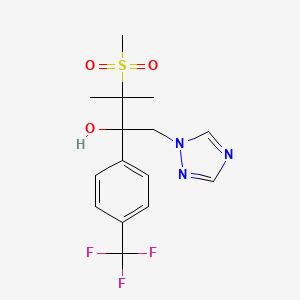
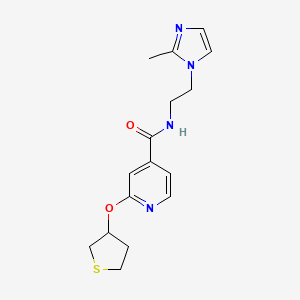
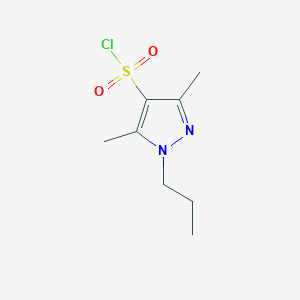
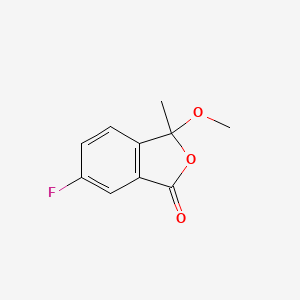
![2-((4-Chlorophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2528653.png)

![N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2528655.png)
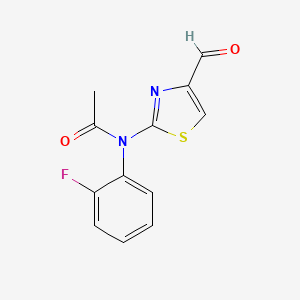
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2528659.png)
![N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2528663.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2528664.png)
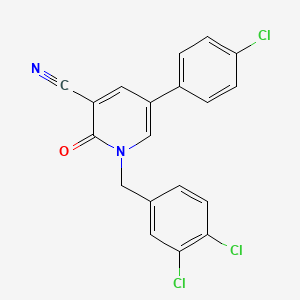
![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528666.png)
![3-Bromo-5-[1-(2-ethenylsulfonylethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2528667.png)